3-Nitrotoluene

Catalog No.
S583443
CAS No.
99-08-1
M.F
C7H7NO2
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitrotoluene

CAS Number

99-08-1

Product Name

3-Nitrotoluene

IUPAC Name

1-methyl-3-nitrobenzene

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C7H7NO2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3

InChI Key

QZYHIOPPLUPUJF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)[N+](=O)[O-]

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
0.00 M
In water, 500 mg/L at 30 °C; 450 mg/L at 20 °C
Miscible with alcohol and ether; sol in benzene.
Soluble in most organic solvents such as ethanol, benzene, and diethyl ether
Solubility in water, g/100ml at 20 °C: 0.05
0.05%

Synonyms

1-methyl-3-nitrobenzene, 3-mononitrotoluene, 3-nitrotoluene, m-nitrotoluene, meta-nitrotoluene

Canonical SMILES

CC1=CC(=CC=C1)[N+](=O)[O-]

The exact mass of the compound 3-Nitrotoluene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)0.00 min water, 500 mg/l at 30 °c; 450 mg/l at 20 °cmiscible with alcohol and ether; sol in benzene.soluble in most organic solvents such as ethanol, benzene, and diethyl ethersolubility in water, g/100ml at 20 °c: 0.050.05%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9578. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. It belongs to the ontological category of mononitrotoluene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

3-Nitrotoluene is a specialized meta-substituted nitroaromatic compound primarily utilized as a mandatory precursor for m-toluidine, agricultural chemicals, and specific azo dyes [1]. Unlike its solid para-substituted counterpart, 3-nitrotoluene is a pale yellow liquid at standard ambient temperatures, featuring a melting point of approximately 16 °C and a boiling point of 232 °C . Industrially, it is valued for providing a pre-established meta-substitution pattern that is otherwise difficult to achieve due to the strong ortho/para-directing nature of the methyl group during standard toluene nitration [2]. Procurement of high-purity (>99%) 3-nitrotoluene is standard practice for chemical manufacturers requiring precise regiocontrol in downstream reduction and alkylation workflows [1].

Substituting 3-nitrotoluene with 2-nitrotoluene, 4-nitrotoluene, or crude mononitrotoluene mixtures is chemically and economically non-viable for meta-derivative synthesis [1]. The methyl group on toluene is an ortho/para-directing activator; consequently, standard mixed-acid nitration yields approximately 58-60% ortho-nitrotoluene and 37-38% para-nitrotoluene, but only 3-4% of the meta isomer[2]. Because the meta-substitution pattern is structurally mandatory for the efficacy of specific herbicides and the colorfastness of certain azo dyes, buyers cannot use the abundant ortho or para isomers as functional replacements [3]. Furthermore, relying on crude nitration mixtures requires prohibitively expensive and complex distillation to isolate the minor meta fraction, making the direct procurement of purified 3-nitrotoluene the only practical choice for targeted manufacturing [2].

Isomer Distribution and Precursor Necessity

During the electrophilic aromatic substitution of toluene, the ortho/para-directing methyl group heavily biases the reaction away from the meta position [1]. Standard industrial mixed-acid nitration yields a product distribution of roughly 58% 2-nitrotoluene, 38% 4-nitrotoluene, and only 4% 3-nitrotoluene [2]. This extreme scarcity in the crude product stream means that 3-nitrotoluene cannot be treated as a bulk commodity interchangeable with its isomers. Direct procurement of the purified meta isomer is required to bypass the severe yield limitations of in-house toluene nitration when synthesizing meta-substituted targets[1].

Evidence DimensionNitration yield distribution from toluene
Target Compound Data3-4% yield (3-Nitrotoluene)
Comparator Or Baseline58% ortho and 38% para isomers
Quantified Difference14.5x to 9.5x lower natural abundance than ortho/para isomers
ConditionsStandard mixed-acid (HNO3/H2SO4) nitration of toluene

Forces buyers to procure purified 3-nitrotoluene directly, as in-house synthesis from toluene is highly inefficient for the meta isomer.

Thermal Processing and Ambient Handling Capabilities

The physical state of nitrotoluene isomers at room temperature drastically impacts handling and reactor feeding protocols [1]. 3-Nitrotoluene possesses a melting point of 15.5–16.0 °C, allowing it to remain a liquid under standard ambient industrial conditions . In contrast, 4-nitrotoluene has a melting point of 51.7 °C and exists as a solid at room temperature, requiring heated lines and melting tanks to process as a liquid [1]. The ability to pump 3-nitrotoluene directly from drums into continuous flow reactors without thermal jacketing simplifies process engineering and reduces energy overhead .

Evidence DimensionMelting Point and Ambient State
Target Compound Data15.5 - 16.0 °C (Liquid at 20 °C)
Comparator Or Baseline51.7 °C for 4-Nitrotoluene (Solid at 20 °C)
Quantified Difference35.7 °C lower melting point
ConditionsStandard atmospheric pressure (1 atm)

Enables liquid-phase pumping and seamless integration into continuous flow systems without the need for heated infrastructure.

Downstream Purity in m-Toluidine Reduction Workflows

The synthesis of m-toluidine via catalytic hydrogenation requires a highly pure 3-nitrotoluene precursor to prevent downstream separation bottlenecks . Because the boiling points of toluidine isomers are extremely close, separating m-toluidine from ortho- and para-toluidine post-reduction is notoriously difficult[1]. Procuring >99% pure 3-nitrotoluene ensures that the resulting reduction product is almost exclusively m-toluidine, eliminating the need for complex, energy-intensive fractional distillation steps that would be required if a mixed nitrotoluene feedstock were used .

Evidence DimensionDownstream separation requirement
Target Compound Data>99% pure 3-Nitrotoluene feedstock
Comparator Or BaselineMixed mononitrotoluene feedstock
Quantified DifferenceEliminates post-reduction fractional distillation of toluidine isomers
ConditionsCatalytic hydrogenation to toluidine derivatives

Reduces overall manufacturing costs and cycle times by bypassing complex purification steps in agrochemical and dye synthesis.

Precursor for m-Toluidine in Agrochemical Manufacturing

Directly leveraging the guaranteed meta-substitution pattern of 3-nitrotoluene, this compound is the mandatory starting material for catalytic hydrogenation to m-toluidine. This intermediate is critical for synthesizing specific herbicides and pesticides where the meta-amine configuration is required for target receptor binding [1].

Synthesis of Meta-Substituted Azo Dyes

Because 3-nitrotoluene cannot be easily substituted by the more abundant ortho or para isomers, it is specifically procured for the production of specialized azo and sulfur dyes [1]. Its pure form ensures that the resulting dye molecules exhibit the correct chromophoric properties and colorfastness on cotton and silk substrates .

Continuous Flow Liquid-Phase Reactions

Taking advantage of its liquid state at room temperature (melting point ~16 °C), 3-nitrotoluene is highly compatible with continuous flow manufacturing setups. Unlike 4-nitrotoluene, it can be pumped continuously without the need for heated feed lines, streamlining the synthesis of pharmaceutical intermediates and specialty chemicals .

Physical Description

M-nitrotoluene appears as yellow crystals that melt at 59°F to a yellow liquid. Often therefore encountered as a liquid. Flash point 223°F. Boiling point 450°F. Insoluble in water. Toxic by inhalation and ingestion.
YELLOW LIQUID OR YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
Yellow liquid with a weak, aromatic odor. [Note: A solid below 59°F.]

Color/Form

Yellow liquid [Note: A solid below 59 degrees F]

XLogP3

2.4

Boiling Point

450.7 °F at 760 mm Hg (NTP, 1992)
232.0 °C
232 °C at 760 mm Hg
231.9 °C
450°F

Flash Point

223 °F (NTP, 1992)
106 °C; 223 °F (Closed cup)
106 °C c.c.
223°F

Vapor Density

4.73 (NTP, 1992) (Relative to Air)
4.72 (Air = 1)
Relative vapor density (air = 1): 4.73

Density

1.1571 at 68 °F (USCG, 1999)
1.1630 at 20 °C/4 °C
1.16 g/cm³
1.16

LogP

2.45 (LogP)
log Kow = 2.45
2.45

Odor

Weak, aromatic odo

Melting Point

59.9 °F (NTP, 1992)
15.5 °C
16.1 °C
59°F

UNII

29A9W826KQ

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (84.31%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (15.69%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (98.04%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (84.31%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (90.2%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (19.61%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.1 mm Hg at 68 °F ; 0.25 mm Hg at 86° F; 1.0 mm Hg at 140° F (NTP, 1992)
0.21 mmHg
0.107 mm Hg at 25 °C
0.1 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

99-08-1

Wikipedia

M-nitrotoluene

Biological Half Life

0.16 Days

Use Classification

Fire Hazards -> Reactive - 1st degree

Methods of Manufacturing

Preparation of m-nitrotoluene from 3-nitro-4-amino-toluene and NaNO2.
m-Nitrotoluene can be prepared from p-toluidine by acetylation, nitration deacetylation, diazotization, and boiling with ethanol.
Mononitrotoluenes can be produced by either a batch or continuous process. With a typical batch process, the toluene is fed into the nitrator and cooled to about 25 °C. The nitrating acid (52-56 wt% H2SO4, 28-32 wt% HNO3, and 12-20 wt% H2O) is added slowly below the surface of the toluene and the temperature of the reaction mixture is maintained at 25 °C by adjusting the feed rate of the nitrating acid and the amount of cooling. After all of the acid is added, the temperature is raised slowly to 35-40 °C. After completion of the reaction, the reaction mixture is put into a separator where the spent acid is withdrawn from the bottom and is reconcentrated. The crude product is washed in several steps with dilute caustic and then water. The product is steam distilled to remove excess toluene and then dried by distilling the remaining traces of water. The resulting product contains 55-60 wt% o-nitrotoluene, 3-4 wt% m-nitrotoluene, and 35-40 wt% p-nitrotoluene. The yield of mononitrotoluenes is about 96%. ... The separation of the isomers is carried out by a combination of fractional distillation and crystallization.

General Manufacturing Information

Benzene, 1-methyl-3-nitro-: ACTIVE
Irradiation of a mixture containing 34 and 10-310 ppm of toluene and nitrogen dioxide, respectively, in oxygen and/or nitrogen yielded m-nitrotoluene. The relative yield of m-nitrotoluene decreases with increasing nitrogen dioxide concentration, both in the presence and absence of oxygen.

Analytic Laboratory Methods

Method: NIOSH 2005; Procedure: gas chromatography with flame ionization detector; Analyte: m-nitrotoluene; Matrix: air; Detection Limit: 1.0 ug/sample.
Method: EPA-RCA 8091 (ECD); Procedure: gas chromatograph with electron capture detector; Analyte: 3-nitrotoluene; Matrix: water, soil, and waste matrices; Detection Limit: not provided.
Method: EPA-RCA 8091 (NPD); Procedure: gas chromatograph with nitrogen-phosphorus detection; Analyte: 3-nitrotoluene; Matrix: water, soil, and waste matrices; Detection Limit: not provided.
Method: EPA-RCA 8330B; Procedure: high performance liquid chromatography using a dual wavelength ultraviolet detector; Analyte: 3-nitrotoluene; Matrix: water, soils and sediment; Detection Limit: not provided.
Method: USGS-NWQL O-1124-94; Procedure: high performance liquid chromatography; Analyte: 3-nitrotoluene; Matrix: water; Detection Limit: 0.13 ug/L.

Storage Conditions

Separated from strong oxidants, sulfuric acid, food and feedstuffs. Cool. Dry. Keep in a well-ventilated room.
Store in a cool. dry, well-ventilated location. Separate from acids, alkalies, oxidizing materials, and reducing agents.

Stability Shelf Life

/Heat contributes/ ... to instability. /Nitrotoluene/

Dates

Last modified: 08-15-2023

Biochar-mediated reduction of m-nitrotoluene: Interaction between reduction of m-nitrotoluene and sequestration of contaminants

Liang Wu, Huiying Zhang, Zhu Xu, Caiting Wang, Weifeng Chen, Jinzhi Ni, Ran Wei
PMID: 33940750   DOI: 10.1016/j.scitotenv.2021.145662

Abstract

Biochar is a highly effective adsorbent for nitroaromatic compounds (NACs), and acts as an electron shuttle that mediates the reduction of NACs. Hence, when biochar is used to mediate NAC reduction, adsorption and reduction will occur simultaneously and affect each other. However, the effect of biochar-mediated NAC reduction on sorption remains unknown. Eight biochars with different physicochemical properties were used to adsorb m-nitrotoluene and mediate its reduction. The results showed that the adsorption of m-nitrotoluene onto the various biochars facilitated its reduction, whereas biochar-mediated reduction retarded and weakened contaminant adsorption, which increased the environmental risk posed by m-nitrotoluene. Nevertheless, biochars with a high graphitization degree and developed porosity not only had a great catalytic ability, but also significantly alleviated the negative effect of reduction on adsorption. This was ascribed to the π-π interaction and pore-filling effect, which played more important roles than the hydrophobic effect in adsorbing the reduction product (m-toluidine) onto the studied biochars during reduction. Furthermore, the methanol extraction results indicated that the eight biochars presented significantly stronger sequestration abilities for adsorbed m-toluidine than for adsorbed m-nitrotoluene. This resulted from the hydrogen bonding and the Lewis acid-base effect between m-toluidine and each biochar, which were absent for m-nitrotoluene. These results suggest that biochars with a high graphitization degree and developed porosity are applicable for mediating reduction-enhancing sequestration of NACs, which could be a novel strategy for NAC remediation.


Expression, purification and substrate specificities of 3-nitrotoluene dioxygenase from Diaphorobacter sp. strain DS2

Deepak Singh, Archana Kumari, S Ramaswamy, Gurunath Ramanathan
PMID: 24491551   DOI: 10.1016/j.bbrc.2014.01.113

Abstract

3-Nitotoluene dioxygenase (3-NTDO) is the first enzyme in the degradation pathway of 3-nitrotoluene (3-NT) by Diaphorobacter sp. strain DS2. The complete gene sequences of 3-NTDO were PCR amplified from genomic DNA of Diaphorobacter sp., cloned, sequenced and expressed. The 3-NTDO gene revealed a multi component structure having a reductase, a ferredoxin and two oxygenase subunits. Clones expressing the different subunits were constructed in pET21a expression vector system and overexpressed in E. coli BL21(DE3) host. Each subunit was individually purified separately to homogeneity. The active recombinant enzyme was reconstituted in vitro by mixing all three purified subunits. The reconstituted recombinant enzyme could catalyse biotransformations on a variety of organic aromatics.


3-Nitrotoluene dioxygenase from Diaphorobacter sp. strains: cloning, sequencing and evolutionary studies

Deepak Singh, Archana Kumari, Gurunath Ramanathan
PMID: 24217981   DOI: 10.1007/s10532-013-9675-9

Abstract

The first step in the degradation of 3-nitrotoluene by Diaphorobacter sp. strain DS2 is the dihydroxylation of the benzene ring with the concomitant removal of nitro group. This is catalyzed by a dioxygenase enzyme system. We report here the cloning and sequencing of the complete dioxygenase gene with its putative regulatory sequence from the genomic DNA of Diaphorobacter sp. strains DS1, DS2 and DS3. Analysis of the 5 kb DNA stretch that was cloned, revealed five complete open reading frames (ORFs) encoding for a reductase, a ferredoxin and two dioxygenase subunits with predicted molecular weights (MW) of 35, 12, 50 and 23 kDa respectively. A regulatory protein was also divergently transcribed from the reductase subunit and has a predicated MW of 34 kDa. Presence of parts of two functional ORFs in between the reductase and the ferredoxin subunits reveals an evolutionary route from a naphthalene dioxygenase like system of Ralstonia sp. strain U2. Further a 100 % identity of its ferredoxin subunit reveals its evolution via dinitrotoluene dioxygenase like system present in Burkholderia cepacia strain R34. A modeled structure of oxygenase3NT from strain DS2 was generated using nitrobenzene dioxygenase as a template. The modeled structure only showed minor changes at its active site. Comparison of growth patterns of strains DS1, DS2 and DS3 revealed that Diaphorobacter sp. strain DS1 has been evolved to degrade 4-nitrotoluene better by an oxidative route amongst all three strains.


Structural and functional studies of ferredoxin and oxygenase components of 3-nitrotoluene dioxygenase from Diaphorobacter sp. strain DS2

Archana Kumari, Deepak Singh, S Ramaswamy, Gurunath Ramanathan
PMID: 28448625   DOI: 10.1371/journal.pone.0176398

Abstract

3-nitrotoluene dioxygenase (3NTDO) from Diaphorobacter sp. strain DS2 catalyses the conversion of 3-nitrotoluene (3NT) into a mixture of 3- and 4-methylcatechols with release of nitrite. We report here, X-ray crystal structures of oxygenase and ferredoxin components of 3NTDO at 2.9 Å and 2.4 Å, respectively. The residues responsible for nitrite release in 3NTDO were further probed by four single and two double mutations in the catalytic site of α-subunit of the dioxygenase. Modification of Val 350 to Phe, Ile 204 to Ala, and Asn258 to Val by site directed mutagenesis resulted in inactive enzymes revealing the importance of these residues in catalysis. Docking studies of meta nitrotoluene to the active site of 3NTDO suggested possible orientations of binding that favor the formation of 3-methylcatechol (3MC) over 4-methylcatechol energetically. The electron transfer pathway from ferredoxin subunit to the active site of the oxygenase subunit is also proposed.


Biodegradation of 3-nitrotoluene by Rhodococcus sp. strain ZWL3NT

Xiao-Jun Tian, Xiao-Yang Liu, Hong Liu, Shu-Jun Wang, Ning-Yi Zhou
PMID: 23250222   DOI: 10.1007/s00253-012-4619-6

Abstract

A pure bacterial culture was isolated by its ability to utilize 3-nitrotoluene (3NT) as the sole source of carbon, nitrogen, and energy for growth. Analysis of its 16S rRNA gene showed that the organism (strain ZWL3NT) belongs to the genus Rhodococcus. A rapid disappearance of 3NT with concomitant release of nitrite was observed when strain ZWL3NT was grown on 3NT. The isolate also grew on 2-nitrotoluene, 3-methylcatechol and catechol. Two metabolites, 3-methylcatechol and 2-methyl-cis,cis-muconate, in the reaction mixture were detected after incubation of cells of strain ZWL3NT with 3NT. Enzyme assays showed the presence of both catechol 1,2-dioxygenase and catechol 2,3-dioxygenase in strain ZWL3NT. In addition, a catechol degradation gene cluster (catRABC cluster) for catechol ortho-cleavage pathway was cloned from this strain and cell extracts of Escherichia coli expressing CatA and CatB exhibited catechol 1,2-dioxygenase activity and cis,cis-muconate cycloisomerase activity, respectively. These experimental evidences suggest a novel pathway for 3NT degradation with 3-methylcatechol as a key metabolite by Rhodococcus sp. strain ZWL3NT.


Phytochemical Analysis of Anti-Inflammatory and Antioxidant Effects of

Andra-Diana Andreicut, Alina Elena Pârvu, Augustin Cătălin Mot, Marcel Pârvu, Eva Fischer Fodor, Adriana Florinela Cătoi, Vasile Feldrihan, Mihai Cecan, Alexandru Irimie
PMID: 30050649   DOI: 10.1155/2018/2879793

Abstract

Oxidative stress and inflammation are interlinked processes. The aim of the study was to perform a phytochemical analysis and to evaluate the antioxidant and anti-inflammatory activities of ethanolic
flower (MF), green fruit (MGF), and ripe fruit (MRF) extracts. Plant extract chemical composition was evaluated by HLPC. A DPPH test was used for the
antioxidant activity. The
antioxidant effects and the anti-inflammatory potential were tested on a rat turpentine oil-induced inflammation, by measuring serum nitric oxide (NOx) and TNF-alpha, total oxidative status (TOS), total antioxidant reactivity (TAR), oxidative stress index (OSI), 3-nitrothyrosine (3NT), malondialdehyde (MDA), and total thiols (SH). Extracts were administrated orally in three dilutions (100%, 50%, and 25%) for seven days prior to inflammation. The effects were compared to diclofenac. The HPLC polyphenol and alkaloid analysis revealed chlorogenic acid as the most abundant compound. All extracts had a good
antioxidant activity, decreased NOx, TOS, and 3NT, and increased SH. TNF-alpha was reduced, and TAR increased only by MF and MGF. MDA was not influenced. Our findings suggest that
has anti-inflammatory and antioxidant effects that support the use in primary prevention of the inflammatory processes.


Explore Compound Types